molecular formula C13H18N4 B2738448 4,6-Dimethyl-7-(pyrrolidin-1-ylmethyl)-1H-1,2,3-benzotriazole CAS No. 300679-69-0

4,6-Dimethyl-7-(pyrrolidin-1-ylmethyl)-1H-1,2,3-benzotriazole

Cat. No. B2738448
CAS RN: 300679-69-0
M. Wt: 230.315
InChI Key: JIAPLWZQFVMKEI-UHFFFAOYSA-N
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Description

4,6-Dimethyl-7-(pyrrolidin-1-ylmethyl)-1H-1,2,3-benzotriazole, also known as DBT, is a heterocyclic compound that has been extensively studied for its potential applications in scientific research. This compound has a unique structure that makes it a valuable tool for studying various biochemical and physiological processes. In

Mechanism of Action

The mechanism of action of 4,6-Dimethyl-7-(pyrrolidin-1-ylmethyl)-1H-1,2,3-benzotriazole is based on its unique structure. The compound has a benzotriazole core that is highly fluorescent. This allows it to be used as a fluorescent probe for studying various biological processes. The pyrrolidine group in 4,6-Dimethyl-7-(pyrrolidin-1-ylmethyl)-1H-1,2,3-benzotriazole also makes it a valuable tool for studying enzyme activity and protein-protein interactions. Additionally, the pyrrolidine group can act as a photosensitizer for photodynamic therapy.
Biochemical and Physiological Effects:
4,6-Dimethyl-7-(pyrrolidin-1-ylmethyl)-1H-1,2,3-benzotriazole has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of some enzymes, such as acetylcholinesterase and butyrylcholinesterase. 4,6-Dimethyl-7-(pyrrolidin-1-ylmethyl)-1H-1,2,3-benzotriazole has also been shown to have antioxidant properties, which makes it a potential therapeutic agent for various diseases. Additionally, 4,6-Dimethyl-7-(pyrrolidin-1-ylmethyl)-1H-1,2,3-benzotriazole has been shown to have anti-inflammatory properties, which could be useful in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4,6-Dimethyl-7-(pyrrolidin-1-ylmethyl)-1H-1,2,3-benzotriazole in lab experiments is its high fluorescence intensity, which makes it a valuable tool for studying various biological processes. Additionally, 4,6-Dimethyl-7-(pyrrolidin-1-ylmethyl)-1H-1,2,3-benzotriazole is relatively easy to synthesize, and the yield is typically high. However, one of the main limitations of using 4,6-Dimethyl-7-(pyrrolidin-1-ylmethyl)-1H-1,2,3-benzotriazole is its potential toxicity. The compound has been shown to be toxic to some cells, which could limit its use in certain experiments.

Future Directions

There are several future directions for the use of 4,6-Dimethyl-7-(pyrrolidin-1-ylmethyl)-1H-1,2,3-benzotriazole in scientific research. One potential direction is the development of new fluorescent probes based on the structure of 4,6-Dimethyl-7-(pyrrolidin-1-ylmethyl)-1H-1,2,3-benzotriazole. Another potential direction is the use of 4,6-Dimethyl-7-(pyrrolidin-1-ylmethyl)-1H-1,2,3-benzotriazole as a photosensitizer for photodynamic therapy. Additionally, 4,6-Dimethyl-7-(pyrrolidin-1-ylmethyl)-1H-1,2,3-benzotriazole could be used as a therapeutic agent for various diseases, such as cancer and inflammatory diseases. Further research is needed to fully understand the potential applications of 4,6-Dimethyl-7-(pyrrolidin-1-ylmethyl)-1H-1,2,3-benzotriazole in scientific research.
In conclusion, 4,6-Dimethyl-7-(pyrrolidin-1-ylmethyl)-1H-1,2,3-benzotriazole, or 4,6-Dimethyl-7-(pyrrolidin-1-ylmethyl)-1H-1,2,3-benzotriazole, is a valuable tool for studying various biochemical and physiological processes. Its unique structure makes it a valuable fluorescent probe, photosensitizer, and reagent for organic synthesis. While 4,6-Dimethyl-7-(pyrrolidin-1-ylmethyl)-1H-1,2,3-benzotriazole has several advantages for lab experiments, such as high fluorescence intensity and easy synthesis, it also has potential limitations due to its toxicity. Nevertheless, there are several future directions for the use of 4,6-Dimethyl-7-(pyrrolidin-1-ylmethyl)-1H-1,2,3-benzotriazole in scientific research, including the development of new fluorescent probes and therapeutic agents.

Synthesis Methods

The synthesis of 4,6-Dimethyl-7-(pyrrolidin-1-ylmethyl)-1H-1,2,3-benzotriazole can be achieved through several methods. One of the most common methods is the reaction between 4,6-dimethyl-1H-1,2,3-benzotriazole and pyrrolidine in the presence of a catalyst. Another method involves the reaction between 4,6-dimethyl-1H-1,2,3-benzotriazole and 1-chloromethylpyrrolidine. The yield of the synthesis method is typically high, and the purity of the compound can be easily achieved through simple purification techniques.

Scientific Research Applications

4,6-Dimethyl-7-(pyrrolidin-1-ylmethyl)-1H-1,2,3-benzotriazole has been widely used in scientific research due to its unique properties. It has been used as a fluorescent probe for studying various biological processes such as protein-protein interactions, enzyme activity, and membrane potential. 4,6-Dimethyl-7-(pyrrolidin-1-ylmethyl)-1H-1,2,3-benzotriazole has also been used as a photosensitizer for photodynamic therapy in cancer treatment. Additionally, 4,6-Dimethyl-7-(pyrrolidin-1-ylmethyl)-1H-1,2,3-benzotriazole has been used as a reagent for the synthesis of various compounds in organic chemistry.

properties

IUPAC Name

5,7-dimethyl-4-(pyrrolidin-1-ylmethyl)-2H-benzotriazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4/c1-9-7-10(2)12-13(15-16-14-12)11(9)8-17-5-3-4-6-17/h7H,3-6,8H2,1-2H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIAPLWZQFVMKEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C2=NNN=C12)CN3CCCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,6-Dimethyl-7-(pyrrolidin-1-ylmethyl)-1H-1,2,3-benzotriazole

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